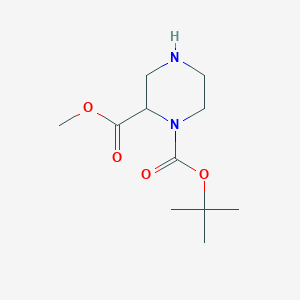

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Description

The exact mass of the compound 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXKHIPPSTYCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373561 | |

| Record name | 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129799-15-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129799-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129799-15-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in medicinal chemistry. The document details its chemical structure, physical properties, and established synthetic methodologies. A thorough experimental protocol for a common synthetic route is provided, along with quantitative data to facilitate reproducibility. Furthermore, this guide illustrates the synthetic workflow and the broader utility of N-Boc protected piperazines in drug discovery through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, also known by its synonym 1-N-Boc-piperazine-2-carboxylic acid methyl ester, is a disubstituted piperazine derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a methyl ester on the adjacent carbon makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 129799-15-1[1] |

| Molecular Formula | C₁₁H₂₀N₂O₄[2] |

| Molecular Weight | 244.29 g/mol [2] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate[2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC[2] |

Diagram 1: Chemical Structure of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Caption: 2D representation of the molecular structure.

Synthesis Protocols

The synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate can be achieved through various routes. A common and well-documented method involves the deprotection of a benzyl-protected precursor. An alternative, multi-step approach commences from pyrazine-2-carboxylic acid.

Synthesis via Hydrogenolysis of a Benzyl-Protected Precursor

This method provides a high-yield synthesis from a commercially available or readily synthesized precursor.[1]

Experimental Protocol:

To a solution of 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol) in methanol (100 mL), 10% Palladium on carbon (Pd/C) (3.0 g, 30% w/w) is added. The resulting mixture is placed in a steel vessel and stirred at room temperature under a hydrogen pressure of 50 psi for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate as a light yellow liquid.[1]

Table 2: Quantitative Data for Hydrogenolysis Synthesis

| Reagent/Product | Molecular Weight | Amount | Moles | Yield |

| 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate | 378.43 g/mol | 10 g | 26.5 mmol | - |

| 10% Palladium on Carbon | - | 3.0 g | - | - |

| Methanol | 32.04 g/mol | 100 mL | - | - |

| Hydrogen | 2.02 g/mol | 50 psi | - | - |

| 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate | 244.29 g/mol | 5.6 g | 22.9 mmol | 88%[1] |

Diagram 2: Synthesis Workflow via Hydrogenolysis

Caption: Step-by-step workflow for the synthesis.

Multi-step Synthesis from Pyrazine-2-carboxylic Acid

An alternative synthesis route begins with pyrazine-2-carboxylic acid and proceeds through esterification, hydrogenation, and a subsequent esterification reaction to yield the target molecule.[3] While the full detailed protocol for each step is not publicly available, the general transformation is a key strategy for constructing the piperazine ring system.

Role in Drug Discovery

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a valuable building block in the synthesis of more complex molecules for drug discovery. Its utility has been demonstrated in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines, which act as melanocortin-4 receptor (MC4R) agonists.[1] The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[4] The Boc-protecting group allows for selective functionalization at the unprotected nitrogen, enabling the construction of diverse chemical libraries for high-throughput screening.

Diagram 3: Role in Medicinal Chemistry

Caption: General utility in drug discovery workflows.

Conclusion

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a strategically important intermediate in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, and a reliable, high-yield synthetic protocol. The presented information, including quantitative data and workflow diagrams, is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their research and development endeavors. The versatile nature of this molecule, coupled with the significance of the piperazine scaffold, ensures its continued relevance in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 1-N-Boc-2-piperazinecarboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-N-Boc-2-piperazinecarboxylic acid methyl ester, a key building block in the development of novel pharmaceuticals. This document outlines common synthetic routes, detailed experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

1-N-Boc-2-piperazinecarboxylic acid methyl ester is a valuable heterocyclic intermediate characterized by a piperazine ring system. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid at the 2-position is esterified to a methyl ester. This specific arrangement of functional groups makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen.

Synthetic Pathways

The synthesis of 1-N-Boc-2-piperazinecarboxylic acid methyl ester can be approached through several strategic routes. The most direct method involves the esterification of the corresponding carboxylic acid. An alternative, multi-step approach can be employed starting from readily available chiral precursors.

A common and direct synthesis involves the esterification of (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid. This method is efficient for researchers who have access to the carboxylic acid precursor.

In-Depth Technical Guide: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

CAS Number: 129799-15-1

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 2-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

| Property | Value | Source |

| CAS Number | 129799-15-1 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][3] |

| Molecular Weight | 244.29 g/mol | [1][3] |

| Appearance | Colorless to light yellow oil/liquid | [4] |

| Boiling Point | 321.3±37.0 °C (Predicted) | [4] |

| Density | 1.118 g/mL (Predicted) | [4] |

| pKa | 7.25±0.40 (Predicted) | [4] |

| Storage Temperature | 2-8°C, protect from light | [4] |

Synthesis and Experimental Protocols

The synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. The following is a representative experimental protocol.[5]

Experimental Protocol: Synthesis from Pyrazine-2-carboxylic Acid

This protocol involves three main steps: esterification of pyrazine-2-carboxylic acid, hydrogenation of the pyrazine ring, and Boc protection of the piperazine nitrogen.

Step 1: Methyl pyrazine-2-carboxylate Synthesis

-

To a stirred mixture of pyrazine-2-carboxylic acid (30 g, 0.24 mol) in methanol (100 mL), add thionyl chloride (57.51 g, 0.48 mol) dropwise at 0–10°C.

-

Stir the mixture overnight at room temperature (23°C).

-

Concentrate the reaction mixture under reduced pressure.

-

Adjust the pH of the residue with a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture twice with ethyl acetate.

-

Combine the organic phases and concentrate to yield methyl pyrazine-2-carboxylate as a light yellow solid.[5]

Step 2: Methyl piperazine-2-carboxylate Synthesis

-

Hydrogenate the methyl pyrazine-2-carboxylate from Step 1. (Detailed experimental conditions for this specific hydrogenation were not available in the searched literature, but typically involve a catalyst such as Palladium on carbon under a hydrogen atmosphere).

Step 3: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate Synthesis

-

To a solution of methyl piperazine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate as a colorless oil.[5]

DOT Diagram: Synthesis Workflow

References

- 1. 001chemical.com [001chemical.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | C11H20N2O4 | CID 2756818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-piperazine-2-carboxylic acid methyl ester | 129799-15-1 [chemicalbook.com]

- 5. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to C11H20N2O4: Focus on 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical formula C11H20N2O4 represents several isomeric compounds. This guide provides a detailed technical overview of one of the most significant isomers in the context of pharmaceutical research and development: 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS No: 252720-31-3). This compound is a valuable bifunctional building block in medicinal chemistry, featuring a piperidine scaffold, a common motif in drug molecules.[1] Its structure incorporates a protected amine and a carboxylic acid, making it a versatile intermediate for the synthesis of more complex molecules, including peptide mimetics and enzyme inhibitors.[2]

This document outlines the known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and explores its relevance in drug discovery.

Physical and Chemical Properties

Quantitative data for 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is summarized below. It is important to note that some of the listed properties are predicted values from computational models, as extensive experimental data is not always available for research chemicals.

Table 1: Physical and Chemical Properties of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C11H20N2O4 | [3] |

| Molecular Weight | 244.29 g/mol | [3] |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | [3] |

| CAS Number | 252720-31-3 | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O | [4] |

| InChI Key | RAENIWWUAIMXSI-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | - |

| Purity | ≥95% | [4] |

| Storage | 2-8°C, sealed in a dry, dark place | [5] |

| XLogP3 (Predicted) | -1.8 | [3] |

| Topological Polar Surface Area (TPSA) | 87.7 Ų | [3] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Experimental Protocols

Synthesis of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

A common synthetic route to obtain 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid involves the hydrolysis of a hydantoin precursor.[6]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid.

Detailed Protocol:

-

Hydantoin Formation: 4-Piperidone monohydrate hydrochloride, ammonium carbonate, and potassium cyanide are reacted in a mixture of methanol and water at room temperature.[6]

-

Boc Protection: The resulting piperidine-4-spiro-5'-hydantoin is then protected with di-tert-butyl dicarbonate in the presence of triethylamine in 1,2-dimethoxyethane.[6]

-

Hydrolysis: The final step involves the hydrolysis of the 1'-tert-butoxycarbonylpiperidine-4-spiro-5'-hydantoin intermediate using potassium hydroxide in a tetrahydrofuran (THF) and water mixture to yield the desired product.[6]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-3.5 ppm), and the amine and carboxylic acid protons (broad singlets which may be exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid (typically in the range of 155-180 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. For a related compound, 1-tert-Butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, the piperidine carbons appear around 33.8, 41.2, and 61.1 ppm.[6]

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[7]

-

A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹.[7]

-

The C=O stretching of the carbamate (Boc group) will also be present, typically around 1680-1700 cm⁻¹.

-

N-H stretching of the amine will be visible around 3300-3500 cm⁻¹.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. For a derivative, tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate, a clear molecular ion peak was observed.[8]

Analytical Workflow

Caption: Workflow for the analytical characterization of the synthesized compound.

Role in Drug Discovery and Signaling Pathways

While 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid itself is not known to have direct biological activity, its significance lies in its role as a versatile scaffold in the synthesis of novel therapeutic agents.[9][10] The piperidine ring is a common structural feature in many approved drugs due to its favorable pharmacokinetic properties.

The bifunctional nature of this molecule allows for the introduction of various substituents at both the amine and carboxylic acid positions, enabling the generation of diverse chemical libraries for high-throughput screening. This is particularly valuable in the development of enzyme inhibitors and receptor ligands.[2]

Although this specific compound does not directly participate in known signaling pathways, its derivatives, particularly peptide mimetics, can be designed to interact with various cellular targets. A relevant area of research for amino acid derivatives is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[11][12] Amino acids are potent activators of the mTORC1 complex.[11][13] Synthetic amino acid derivatives are often explored for their potential to modulate this pathway in various diseases, including cancer and metabolic disorders.

mTORC1 Signaling Pathway Activation by Amino Acids

Caption: Simplified diagram of the mTORC1 signaling pathway activation by amino acids.

Conclusion

4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a key chemical intermediate with the molecular formula C11H20N2O4. While it does not possess inherent biological activity, its structural features make it an invaluable tool for medicinal chemists and drug development professionals. The ability to selectively functionalize both the amine and carboxylic acid moieties allows for the creation of diverse molecular architectures for the exploration of new therapeutic targets. A thorough understanding of its synthesis and characterization is crucial for its effective application in the development of next-generation pharmaceuticals.

References

- 1. 183673-71-4|4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 3. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 252720-31-3|4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTOR - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate

Introduction

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate is a heterocyclic organic compound featuring a piperazine core. The piperazine ring is a prevalent structural motif in medicinal chemistry, known for its ability to form multiple hydrogen bonds, modulate acid-base and lipophilic-hydrophilic properties, and enhance the water solubility of molecules.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and applications, particularly for professionals in drug discovery and development. This compound, often protected with a tert-butoxycarbonyl (Boc) group, serves as a critical building block in the synthesis of more complex molecules with potential therapeutic activities.[2][3]

Nomenclature and Chemical Identity

The standard nomenclature and identifiers for this compound are crucial for accurate documentation and research.

-

IUPAC Name: 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate[4]

-

Synonyms: 1-N-Boc-piperazine-2-carboxylic acid methyl ester, Methyl 1-Boc-piperazine-2-carboxylate, N-Boc-piperazine-2-carboxylic acid methyl ester[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These computed properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 244.29 g/mol | PubChem[4][5] |

| Exact Mass | 244.14230712 Da | PubChem[4] |

| XLogP3 | 0.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

| Topological Polar Surface Area | 55.6 Ų | PubChem[4] |

| Heavy Atom Count | 17 | PubChem[4] |

Synthesis and Experimental Protocols

The synthesis of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate can be achieved through various synthetic routes. Below are detailed protocols derived from documented methods.

General Synthetic Workflow

The synthesis often involves the protection and functionalization of a piperazine or pyrazine precursor. A common strategy is the hydrogenation of a substituted pyrazine followed by esterification and protection.

Caption: General synthesis workflow from pyrazine-2-carboxylic acid.

Protocol 1: From 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate

This method involves the debenzylation of a protected piperazine precursor via catalytic hydrogenation.

Materials:

-

1-benzyl 4-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (Intermediate 17)

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Diatomaceous earth (Celite)

-

Hydrogen gas (H2) source

-

Steel reaction vessel

Procedure:

-

A solution of Intermediate 17 (e.g., 10 g, 26.5 mmol) is prepared in methanol (100 mL).[2]

-

To this solution, 10% Pd/C (30% w/w, 3.0 g) is added.[2]

-

The mixture is transferred to a steel vessel and placed under a hydrogen atmosphere at 50 psi.[2]

-

The reaction is stirred at room temperature for 5 hours.[2]

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[2]

-

The filtrate is concentrated under reduced pressure to remove the solvent.[2]

-

The resulting crude product is purified to afford 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate as a light yellow liquid (yield: 88%).[2]

Protocol 2: Synthesis from Pyrazine-2-carboxylic Acid

This protocol outlines a multi-step synthesis starting from pyrazine-2-carboxylic acid.

Steps:

-

Esterification: Pyrazine-2-carboxylic acid is first esterified.

-

Hydrogenation Reduction: The pyrazine ring is reduced to a piperazine ring.

-

Second Esterification/Protection: The piperazine is then further esterified and protected to yield the final product.[1]

This method provides a versatile route to various piperazine derivatives by modifying the starting materials and reaction conditions.[1]

Applications in Drug Development

Piperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[7] The structural versatility of the piperazine scaffold allows for the fine-tuning of pharmacological properties.[7]

Role as a Chemical Intermediate: 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate is a valuable intermediate in the synthesis of novel therapeutic agents. It is particularly used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines, which have been investigated as agonists for the melanocortin-4 receptor (MC4R).[2] The MC4R is a target for drugs aimed at treating obesity and other metabolic disorders.

Logical Relationship in Drug Discovery

References

- 1. connectjournals.com [connectjournals.com]

- 2. N-Boc-piperazine-2-carboxylic acid methyl ester | 129799-15-1 [chemicalbook.com]

- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | C11H20N2O4 | CID 2756818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key intermediate in the development of melanocortin-4 receptor (MC4R) agonists. This document details the available data, outlines experimental protocols for its synthesis and characterization, and contextualizes its application within a critical signaling pathway relevant to drug discovery.

Chemical Identity

| IUPAC Name | 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate |

| Synonyms | 1-N-Boc-2-piperazinecarboxylic acid methyl ester, Methyl 1-Boc-piperazine-2-carboxylate |

| CAS Number | 129799-15-1[1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₄[1] |

| Molecular Weight | 244.29 g/mol [1] |

| Structure |  |

Spectroscopic Data

While 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is commercially available and widely cited as a synthetic intermediate, publicly accessible, experimentally-derived spectroscopic data is limited. The following tables are structured to present typical characterization data for this compound. This data can be obtained upon request from various chemical suppliers.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | |||

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | |

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | C=O (ester and carbamate) |

| C-N stretching | |

| C-H stretching (aliphatic) | |

| C-O stretching |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion Type |

| Data not publicly available | [M+H]⁺ |

| [M+Na]⁺ |

Experimental Protocols

The following protocols are based on established synthetic and analytical methodologies for similar piperazine derivatives and provide a framework for the preparation and characterization of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

A common route for the synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate involves the debenzylation of a protected precursor.[3]

Reaction Scheme:

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate → 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Materials and Reagents:

-

1-Benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (Intermediate)

-

Methanol (MeOH), anhydrous

-

10% Palladium on carbon (Pd/C)

-

Hydrogen (H₂) gas

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 1-benzyl 4-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate in anhydrous methanol, 10% Pd/C (typically 10-30% w/w) is added under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm or higher pressure, e.g., 50 psi) at room temperature.[3]

-

The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate as a light yellow oil.[3]

The following are general procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

-

For ¹³C NMR, data is reported as chemical shift (δ) in ppm.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CH₂Cl₂).

-

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

-

Data is reported as the mass-to-charge ratio (m/z).

Application in Drug Development: Melanocortin-4 Receptor (MC4R) Agonist Synthesis

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate serves as a crucial building block in the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists. The MC4R is a G-protein coupled receptor (GPCR) that plays a key role in the regulation of energy homeostasis, appetite, and body weight.[4][5] Dysregulation of the MC4R signaling pathway is associated with obesity.[5]

The diagram below illustrates the canonical signaling pathway of the melanocortin-4 receptor.

Caption: Melanocortin-4 Receptor (MC4R) signaling cascade.

The following diagram outlines a generalized workflow for the synthesis and evaluation of a novel MC4R agonist utilizing 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Caption: Drug discovery workflow for MC4R agonists.

References

- 1. 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | C11H20N2O4 | CID 2756818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. N-Boc-piperazine-2-carboxylic acid methyl ester | 129799-15-1 [chemicalbook.com]

- 4. Click-Chemistry-Mediated Synthesis of Selective Melanocortin Receptor 4 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the NMR and Mass Spectra of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of piperazine derivatives. The piperazine scaffold is a ubiquitous feature in numerous active pharmaceutical ingredients (APIs), making a thorough understanding of its spectroscopic properties essential for structural elucidation, purity assessment, and metabolic studies in drug discovery and development.[1][2] This document details experimental protocols, presents key spectral data in tabular format, and visualizes fundamental concepts and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Piperazine Derivatives

NMR spectroscopy is an indispensable tool for the structural characterization of piperazine derivatives, offering detailed insights into the chemical environment of each atom.[3][4] The conformation of the piperazine ring and the nature of its substituents significantly influence the observed chemical shifts and coupling constants.

¹H and ¹³C NMR Spectral Data

The chemical shifts of the piperazine ring protons typically appear in the range of 2.5-4.0 ppm in ¹H NMR spectra. The carbon signals of the piperazine ring are generally observed between 40 and 60 ppm in ¹³C NMR spectra.[5] Substituents on the nitrogen atoms or the ring itself can cause significant shifts in these ranges. For instance, acylation of the nitrogen atoms leads to a downfield shift of the adjacent methylene protons and carbons.[1][2]

The following tables summarize representative ¹H and ¹³C NMR data for a selection of piperazine derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Piperazine Derivatives

| Compound | Solvent | Piperazine Ring Protons | Other Protons | Reference |

| Piperazine | - | 2.68 (s, 8H) | - | [3] |

| N-Benzoylpiperazine | CDCl₃ | 2.81-3.97 (m, 8H) | 7.40-7.44 (m, 5H, Ar-H) | [5] |

| 1-(4-Nitrophenyl)piperazine | CDCl₃ | 3.33 (br s, 4H), 3.77 (br s, 4H) | 7.56 (d, 2H, Ar-H), 8.27 (d, 2H, Ar-H) | [5] |

| 1-(2,4-Difluorobenzoyl)piperazine | CDCl₃ | 2.92 (br s, 2H), 3.03 (br s, 2H), 3.39 (br s, 2H), 3.85 (br s, 2H) | 6.85 (t, 1H, Ar-H), 6.96 (t, 1H, Ar-H), 7.40 (m, 1H, Ar-H) | [6] |

| N-Aminoethylpiperazine | - | 2.3-2.8 (m, 12H) | - | [7] |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Piperazine Derivatives

| Compound | Solvent | Piperazine Ring Carbons | Other Carbons | Reference |

| Piperazine | - | 47.9 | - | [3] |

| N-Benzoylpiperazine | CDCl₃ | 43.5, 46.0, 46.6, 49.0 | 124.0 (C-m), 128.2 (C-o), 142.2 (C-i), 148.5 (C-p), 163.1 (C=O) | [5] |

| 1-(4-Nitrophenyl)piperazine | CDCl₃ | 43.5, 46.0, 46.6, 49.0 | 113.1, 126.1, 137.4, 155.0 (Ar-C), 168.7 (C=S) | [5] |

| 1-(2,4-Difluorobenzoyl)piperazine | CDCl₃ | 42.4, 45.3, 45.8, 47.4 | 104.4 (t), 112.5 (dd), 120.1 (dd), 130.8 (m), 158.7 (dt), 164.0 (dt) (Ar-C), 164.6 (C=O) | [6] |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). The multiplicity of signals is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).

Conformational Dynamics

Many N-substituted piperazine derivatives exhibit dynamic behavior in solution, primarily due to restricted rotation around the amide bond (in the case of acylated piperazines) and the interconversion of the piperazine ring's chair conformations.[1][2][8] This can lead to the observation of broad signals or multiple sets of signals in the NMR spectra at room temperature.[1][5] Variable temperature (VT) NMR studies are often employed to probe these dynamic processes and determine the energy barriers associated with them.[1][6][8]

2D NMR Techniques

For unambiguous assignment of proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule.[9][10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[9]

Experimental Protocols for NMR Spectroscopy

-

Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For ¹³C NMR, a higher concentration is needed, generally 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[11]

-

Solvent: The sample must be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals in the ¹H NMR spectrum.[12] The choice of solvent depends on the solubility of the compound.

-

Filtration: To ensure magnetic field homogeneity and sharp NMR signals, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Tube and Volume: Use a clean, dry 5 mm NMR tube. The sample solution should have a height of approximately 4-5 cm, which corresponds to a volume of about 0.6-0.7 mL.[11][13]

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp lines.[3]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected range of carbon signals (e.g., 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4]

-

Mass Spectrometry (MS) of Piperazine Derivatives

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of piperazine compounds. It also provides valuable structural information through the analysis of fragmentation patterns.[3][4]

Ionization Techniques

Both electron ionization (EI) and electrospray ionization (ESI) are commonly used for the analysis of piperazine derivatives.

-

Electron Ionization (EI): This hard ionization technique typically generates a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching. EI is often coupled with gas chromatography (GC-MS).

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI usually produces a protonated molecule ([M+H]⁺) with minimal fragmentation.[5] It is well-suited for coupling with liquid chromatography (LC-MS) and for the analysis of less volatile or thermally labile derivatives. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Fragmentation Patterns

The fragmentation of piperazine derivatives is highly dependent on the nature and position of the substituents.[3][4] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.

For N-Benzylpiperazines (BZP): A characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[14][15]

For N-Phenylpiperazines: Common fragment ions are observed at m/z 119, 70, and 56, resulting from cleavages within and adjacent to the piperazine ring.[14]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) | Reference |

| Benzylpiperazine (BZP) | ESI-MS/MS | 177.1 | 91 (tropylium ion), 134 | [14][15] |

| 1,4-Dibenzylpiperazine (DBZP) | ESI-MS/MS | 267.2 | 91 (tropylium ion), 175 | [14] |

| 1-(3-Chlorophenyl)piperazine (mCPP) | ESI-MS/MS | 197.1 | 154, 140 | [14][16] |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | ESI-MS/MS | 231.1 | 188, 174, 145 | [14][15] |

| N-Boc-piperazine-C3-COOH | ESI-MS/MS | 259.2 | 203 ([M+H-tBu]⁺), 159 ([M+H-Boc]⁺) | [3] |

Experimental Protocols for Mass Spectrometry

-

Standard Solutions: Prepare stock solutions of the piperazine derivatives in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[3]

-

Working Solutions: Dilute the stock solutions with the mobile phase to the desired concentration for analysis.

-

Biological Samples: For analysis in biological matrices like plasma or urine, sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

The following is a general protocol for the LC-MS/MS analysis of piperazine derivatives:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is usually preferred for piperazine derivatives due to the basic nature of the nitrogen atoms.

-

Scan Mode: For quantitative analysis, multiple reaction monitoring (MRM) is often used for its high selectivity and sensitivity.[17] For qualitative analysis and structural elucidation, a full scan followed by product ion scans of the precursor ion is performed.

-

Collision Energy: The collision energy in MS/MS experiments should be optimized to obtain a good distribution of fragment ions.

-

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization and analysis of piperazine derivatives. This guide has outlined the key spectral features, provided representative data, and detailed the experimental protocols necessary for researchers in the field of drug development and chemical sciences. A thorough understanding and application of these techniques are critical for the successful identification, quantification, and quality control of piperazine-containing compounds.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-Aminoethylpiperazine(140-31-8) 1H NMR spectrum [chemicalbook.com]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. organomation.com [organomation.com]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. ikm.org.my [ikm.org.my]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Quality Control of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate, a key building block in pharmaceutical synthesis. It also details essential experimental protocols for quality control to ensure the identity, purity, and stability of this reagent.

Commercial Supplier Landscape

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate and its hydrochloride salt are available from a range of chemical suppliers. The table below summarizes key information from several commercial sources. Please note that pricing and availability are subject to change and it is recommended to request a formal quote from the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| ChemUniverse | 1-TERT-BUTYL 2-METHYL PIPERAZINE-1,2-DICARBOXYLATE HYDROCHLORIDE | 1269449-40-2 | 95% | 250MG, 1G, 5G |

| (R)-1-TERT-BUTYL 2-METHYL PIPERAZINE-1,2-DICARBOXYLATE HYDROCHLORIDE | 279227-92-8 | 95% | 100MG, 250MG, 1G | |

| Ambeed | 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 | Comprehensive analytical data available (NMR, HPLC, LC-MS) | Quote upon request |

| BLDpharm (via Sigma-Aldrich) | 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 | 97% | Quote upon request |

| 001Chemical | 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 | Not specified | Quote upon request |

| Apollo Scientific | 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | 129799-08-2 | 97% | 500mg, 1g, 5g, 25g |

Experimental Protocols for Quality Control

Ensuring the quality of starting materials is a critical step in drug discovery and development. The following are detailed methodologies for key analytical techniques used to characterize 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of non-volatile organic compounds. Since the piperazine core lacks a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.[1]

Protocol: HPLC-UV Analysis after Derivatization with NBD-Cl [1]

-

Instrumentation:

-

HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

4-chloro-7-nitrobenzofuran (NBD-Cl)

-

Standard of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

-

-

Mobile Phase:

-

A typical mobile phase would be a gradient of an appropriate buffer and an organic solvent like acetonitrile or methanol.

-

-

Sample Preparation (Derivatization):

-

Prepare a standard solution of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate in a suitable solvent (e.g., acetonitrile).

-

Prepare a solution of NBD-Cl in acetonitrile.

-

Mix the piperazine solution with an excess of the NBD-Cl solution.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

-

Cool the solution and dilute with the mobile phase before injection.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 35°C

-

UV detection: Wavelength will depend on the absorption maximum of the NBD-piperazine derivative.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized product based on its retention time compared to the standard.

-

Determine the purity by calculating the area percentage of the main peak relative to all other peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing a powerful tool for unambiguous identification and quantification.

Protocol: LC-MS Analysis

-

Instrumentation:

-

LC-MS system with an Electrospray Ionization (ESI) source.

-

Analytical column: C18 reversed-phase column.

-

-

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other suitable modifier)

-

-

Mobile Phase:

-

A gradient elution is typically used, starting with a higher percentage of aqueous phase and ramping up the organic phase (e.g., Acetonitrile with 0.1% formic acid).

-

-

Sample Preparation:

-

Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to an appropriate concentration for injection.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan to identify the molecular ion peak. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.

-

-

Data Analysis:

-

Confirm the identity of the compound by observing the mass-to-charge ratio (m/z) of the molecular ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.

Protocol: ¹H and ¹³C NMR Analysis

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum to observe the carbon signals.

-

-

Data Analysis:

-

Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the proton environment.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.

-

Compare the obtained spectra with reference spectra or predicted chemical shifts to verify the structure of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

-

Visualizing the Procurement and Quality Control Workflow

The following diagrams illustrate the key processes involved in sourcing and verifying the quality of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Caption: Analytical Methods as a Signal Transduction Pathway for Quality Assessment.

References

Methodological & Application

Application Notes and Protocols: 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate is a versatile bifunctional molecule extensively utilized as a building block in the synthesis of a wide array of biologically active compounds and complex molecular architectures. Its unique structure, featuring a piperazine core with orthogonally protected amino groups and a methyl ester functionality, allows for selective chemical transformations at three distinct positions. The bulky tert-butyloxycarbonyl (Boc) group at the 1-position provides steric hindrance and can be removed under acidic conditions, while the methyl ester at the 2-position is amenable to hydrolysis or reduction. The secondary amine within the piperazine ring is available for nucleophilic attack, such as alkylation or arylation, once the Boc group is in place. This combination of functionalities makes it a valuable intermediate in the construction of chiral piperazine derivatives, which are prevalent scaffolds in many pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate in key organic transformations, including its synthesis, N-alkylation, amide bond formation, and reduction of the methyl ester.

Key Applications

-

Pharmaceutical Intermediate: Serves as a crucial precursor for the synthesis of complex drug molecules, including agonists for melanocortin-4 receptors.

-

Chiral Scaffolding: The chiral center at the 2-position allows for the enantioselective synthesis of substituted piperazines, a common motif in bioactive compounds.

-

Peptide and Peptidomimetic Synthesis: The amino acid-like structure facilitates its incorporation into peptide chains or the synthesis of peptidomimetics.

-

Combinatorial Chemistry: The multiple reaction sites allow for the generation of diverse libraries of piperazine-based compounds for drug discovery screening.

Data Presentation

Table 1: Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate | 10% Pd/C, H₂ (50 psi), MeOH, rt, 5 h | 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | 88 | [1] |

| Pyrazine-2-carboxylic acid | 1. SOCl₂, MeOH; 2. H₂, Pd/C; 3. (Boc)₂O, Et₃N, CH₂Cl₂ | 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate (Isomer) | 29 | [2] |

Table 2: N-Alkylation of Piperazine Derivatives

| Piperazine Derivative | Alkylating Agent | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate | 4-(methylthio)benzaldehyde | NaBH(OAc)₃, CH₂Cl₂, rt, 12 h | 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate | 25 | [2] |

Table 3: Reduction of Piperazine Esters

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| (2R)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate | LiAlH₄, THF, 40 °C, 1 h | (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | 48 |

Experimental Protocols

Protocol 1: Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

This protocol describes the synthesis via hydrogenation of a protected precursor.

Materials:

-

4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol)

-

10% Palladium on carbon (Pd/C) (3.0 g, 30% w/w)

-

Methanol (MeOH) (100 mL)

-

Diatomaceous earth

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 4-benzyl 1-tert-butyl 2-methylpiperazine-1,2,4-tricarboxylate (10 g, 26.5 mmol) in MeOH (100 mL), add 10% Pd/C (3.0 g).

-

Place the mixture in a steel hydrogenation vessel.

-

Stir the reaction mixture at room temperature under 50 psi of hydrogen pressure for 5 hours.

-

Upon completion of the reaction (monitored by TLC, 5% methanol-dichloromethane, Rf=0.3), filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to afford 1-tert-butyl 2-methylpiperazine-1,2-dicarboxylate as a light yellow liquid (5.6 g, 88% yield).[1]

Diagram 1: Synthesis of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Caption: Synthetic pathway for 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate.

Protocol 2: N-Alkylation of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate

This protocol details the reductive amination for N-alkylation of the piperazine core.

Materials:

-

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 equiv)

-

Aldehyde or Ketone (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in CH₂Cl₂, add NaBH(OAc)₃ (1.5 equiv) in one portion at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Diagram 2: N-Alkylation via Reductive Amination Workflow

Caption: Workflow for the N-alkylation of the piperazine core.

Protocol 3: Amide Bond Formation

This protocol outlines the coupling of the piperazine nitrogen with a carboxylic acid after Boc deprotection.

Part A: Boc Deprotection

Materials:

-

1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 equiv)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (CH₂Cl₂) (if using TFA)

-

Diethyl ether

Procedure:

-

Dissolve 1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 equiv) in CH₂Cl₂.

-

Add an excess of TFA or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the amine salt, which can be used directly in the next step.

Part B: Amide Coupling

Materials:

-

Methyl piperazine-2-carboxylate salt (from Part A) (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) or EDC (1.2 equiv) and HOBt (1.2 equiv) and stir for 10 minutes at room temperature.

-

Add a solution of methyl piperazine-2-carboxylate salt (1.0 equiv) and DIPEA (3.0 equiv) in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amide.

Diagram 3: Amide Bond Formation Pathway

References

Application of Piperazine Derivatives in Medicinal Chemistry: A Comprehensive Overview

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its presence in a multitude of clinically approved drugs and biologically active molecules. Its unique physicochemical properties, including its ability to form hydrogen bonds, its conformational flexibility, and its capacity for substitution at two nitrogen atoms, make it a versatile building block in drug design. This document provides a detailed overview of the application of piperazine derivatives across several key therapeutic areas, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Quantitative Data on Anticancer Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Type | Value (µM) | Reference(s) |

| Vindoline Derivative 17 | KM12 (Colon) | Growth Inhibition | -84.40% | [4] |

| Vindoline Derivative 17 | SF-539, SNB-75 (CNS) | Growth Inhibition | > -80% | [4] |

| Vindoline Derivative 17 | SK-MEL-5, LOX-IMVI (Melanoma) | Growth Inhibition | -98.17%, -95.37% | [4] |

| Vindoline Derivative 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [4] |

| Vindoline Derivative 25 | HOP-92 (Non-small cell lung) | GI50 | 1.35 | [4] |

| Quinoxalinylpiperazine 122 | HCT116, HCT-15 | IC50 | 0.029, 0.021 | [1] |

| Alepterolic Acid Derivative 3n | MDA-MB-231 (Triple-negative breast) | IC50 | 5.55 | |

| PCC | SNU-475, SNU-423 (Liver) | IC50 | 6.98, 7.76 | [2] |

| Novel Piperazine Derivative | K562 (Leukemia) | GI50 | 0.06 - 0.16 | [3] |

Mechanism of Action: Induction of Apoptosis

A common mechanism by which piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the piperazine derivative PCC has been shown to induce apoptosis in liver cancer cells by increasing the release of mitochondrial cytochrome c, which in turn activates caspase-9 and the downstream executioner caspases-3/7.[2] Concurrently, PCC can activate the extrinsic pathway by upregulating caspase-8.[2]

Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazine derivatives.

Experimental Protocols

A common method for the synthesis of N-arylpiperazine derivatives involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as diethylene glycol monomethyl ether.[5][6]

-

Reaction Setup: In a round-bottom flask, combine the desired aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

-

Solvent Addition: Add diethylene glycol monomethyl ether to the flask.

-

Heating: Heat the reaction mixture to 150°C and stir for the appropriate time (typically several hours).

-

Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up, including extraction with an organic solvent and purification by chromatography or recrystallization to yield the N-arylpiperazine product.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[7][8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[9]

Xenograft models are used to evaluate the antitumor activity of compounds in a living organism.[10][11][12]

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[10]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer the piperazine derivative (e.g., via intraperitoneal injection) at a specified dose and schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.[10]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Antipsychotic Applications

Piperazine derivatives are a cornerstone in the development of atypical antipsychotic drugs. These compounds typically act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a dual mechanism that is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[13]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Atypical antipsychotics containing a piperazine moiety modulate dopaminergic and serotonergic neurotransmission. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Simultaneously, antagonism of 5-HT2A receptors can increase dopamine release in the prefrontal cortex, which may help to improve negative and cognitive symptoms.[14] This dual action helps to restore a balance in neurotransmitter systems.[13]

Caption: Dual antagonism of D2 and 5-HT2A receptors by piperazine-based antipsychotics.

Antiviral Applications

The piperazine scaffold has been incorporated into various antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Quantitative Data on Antiviral Piperazine Derivatives

| Compound/Derivative | Virus | Cell Line | Activity Type | Value (µM) | Reference(s) |

| Indole Derivative 42 | HIV-1 | EC50 | 5.8 x 10⁻⁶ | ||

| Indole Derivative 43 | HIV-1 | EC50 | 4 x 10⁻⁵ | ||

| Benzimidazole Derivative 63 | HBV | EC50 | 0.6 | ||

| Benzimidazole Derivative 63 | HBsAg secretion | EC50 | 1.5 | ||

| HIV-1 Inhibitor-54 | HIV-1 IIIB | MT-4 | EC50 | 0.032 | [15] |

Experimental Protocols

This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.[15][16]

-

Cell Seeding: Seed a human T-lymphocyte cell line (e.g., MT-4 or CEM-GXR) in a 96-well plate.[16]

-

Infection and Treatment: Infect the cells with a known amount of HIV-1 stock. Immediately add serial dilutions of the piperazine derivative.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: Measure the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in p24 levels compared to the untreated virus control indicates antiviral activity.

This assay evaluates the effect of a compound on HBV replication and antigen secretion.[17][18]

-

Cell Culture: Plate HepG2.2.15 cells, which constitutively produce HBV, in 96-well plates.

-

Compound Treatment: Treat the cells with different concentrations of the piperazine derivative.

-

Supernatant Collection: Collect the culture supernatants at various time points (e.g., days 3, 5, 7, and 9).

-

Antigen Quantification: Measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatants using ELISA.

-

DNA Quantification: Extract viral DNA from the supernatant and quantify the amount of HBV DNA using real-time PCR.

Anti-inflammatory Applications

Piperazine derivatives have also been investigated for their anti-inflammatory properties, showing efficacy in various in vivo models of inflammation.

Quantitative Data on Anti-inflammatory Piperazine Derivatives

| Compound/Derivative | Animal Model | Dose | Inhibition (%) | Reference(s) |

| Methyl Salicylate Derivative M15 | Xylene-induced ear edema | 100 mg/kg | Potent activity | [19] |

| Methyl Salicylate Derivative M16 | Xylene-induced ear edema | 100 mg/kg | Potent activity | [19] |

Experimental Protocols

This is a widely used model of acute inflammation.[20][21][22][23][24]

-

Animal Groups: Divide mice into control, positive control (e.g., indomethacin), and test groups.

-

Compound Administration: Administer the piperazine derivative orally or via intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.

-

Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers. The difference in paw volume before and after carrageenan injection indicates the extent of edema.

This model is used to assess acute topical inflammation.[1][4][25]

-

Compound Administration: Administer the piperazine derivative orally to the mice.

-

Induction of Edema: After 1 hour, apply a small volume (e.g., 20 µL) of xylene to both surfaces of the right ear.[4]

-

Sample Collection: After 30 minutes, sacrifice the mice and collect both ears using a biopsy punch.

-

Measurement of Edema: Weigh both ears. The difference in weight between the right (treated) and left (untreated) ear indicates the degree of edema.[4]

Conclusion

The piperazine ring is a remarkably versatile scaffold that continues to be a rich source of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antipsychotic, antiviral, and anti-inflammatory effects. The ability to readily modify the piperazine structure allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an enduringly attractive core for medicinal chemists. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel piperazine-based drugs.

References

- 1. Xylene-induced ear edema in mice [bio-protocol.org]

- 2. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xylene-Induced Mouse Ear Edema [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. In vivo anticancer assay (xenograft nude mice model) [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

- 13. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 14. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4.14. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]